(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
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Overview
Description
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a bromine and chlorine substituted phenoxy group, a methoxyphenyl group, and a pyrazolylmethyl acrylamide moiety
Preparation Methods
The synthesis of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE typically involves multiple steps. The synthetic route generally starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the bromination and chlorination of phenoxy groups are crucial steps, often carried out using bromine and chlorine reagents under controlled conditions. The methoxyphenyl group is introduced through methylation reactions, and the final coupling with the pyrazolylmethyl acrylamide is achieved using amide bond formation techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The bromine and chlorine atoms in the phenoxy group can form halogen bonds with target proteins, while the methoxyphenyl and pyrazolylmethyl groups can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylamide
- 3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]acrylamide
These compounds share similar structural features but differ in the substitution patterns on the pyrazole and phenoxy groups, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C23H23BrClN3O3 |
---|---|
Molecular Weight |
504.8g/mol |
IUPAC Name |
(E)-3-[3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C23H23BrClN3O3/c1-15-18(13-28(2)27-15)12-26-23(29)9-5-16-4-7-21(30-3)17(10-16)14-31-22-8-6-19(25)11-20(22)24/h4-11,13H,12,14H2,1-3H3,(H,26,29)/b9-5+ |
InChI Key |
GSKFOCKLAVDXHB-WEVVVXLNSA-N |
SMILES |
CC1=NN(C=C1CNC(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C |
Isomeric SMILES |
CC1=NN(C=C1CNC(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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